molecular formula C13H25N B13276957 2-[(4-Methylcyclohexyl)methyl]piperidine

2-[(4-Methylcyclohexyl)methyl]piperidine

Cat. No.: B13276957
M. Wt: 195.34 g/mol
InChI Key: CLTYRXUPGUFQDO-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)methyl]piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylcyclohexylmethyl group. It has a molecular formula of C₁₃H₂₅N and a molecular weight of 195.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylcyclohexyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-[(4-Methylcyclohexyl)methyl]pyridine using a palladium catalyst supported on alumina. This method allows for the selective reduction of the pyridine ring to a piperidine ring under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohexyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylcyclohexyl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)methyl]piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylcyclohexyl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a piperidine ring with a 4-methylcyclohexylmethyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2-[(4-methylcyclohexyl)methyl]piperidine

InChI

InChI=1S/C13H25N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h11-14H,2-10H2,1H3

InChI Key

CLTYRXUPGUFQDO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC2CCCCN2

Origin of Product

United States

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